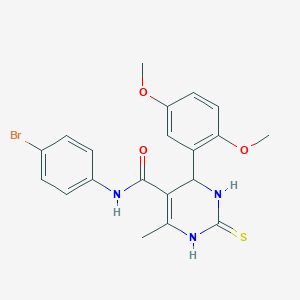

N-(4-bromophenyl)-4-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide

Description

Properties

IUPAC Name |

N-(4-bromophenyl)-4-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrN3O3S/c1-11-17(19(25)23-13-6-4-12(21)5-7-13)18(24-20(28)22-11)15-10-14(26-2)8-9-16(15)27-3/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEFKDVHHVHGJNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=C(C=CC(=C2)OC)OC)C(=O)NC3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001112515 | |

| Record name | N-(4-Bromophenyl)-4-(2,5-dimethoxyphenyl)-1,2,3,4-tetrahydro-6-methyl-2-thioxo-5-pyrimidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001112515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331272-49-2 | |

| Record name | N-(4-Bromophenyl)-4-(2,5-dimethoxyphenyl)-1,2,3,4-tetrahydro-6-methyl-2-thioxo-5-pyrimidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331272-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Bromophenyl)-4-(2,5-dimethoxyphenyl)-1,2,3,4-tetrahydro-6-methyl-2-thioxo-5-pyrimidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001112515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(4-bromophenyl)-4-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects based on diverse research findings.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of various intermediates. One notable method includes the catalytic esterification of p-bromophenylacetic acid followed by cyclization and chlorination steps to yield the final product with high purity and yield .

Structural Characteristics

The compound features a fused pyrimidine ring system which is crucial for its biological activity. The presence of bromine and methoxy groups enhances its pharmacological properties. The crystal structure indicates intramolecular hydrogen bonding and π–π interactions that contribute to its stability and reactivity .

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound may possess comparable activity .

Anti-inflammatory Properties

The compound's structural analogs are known to act as selective COX-2 inhibitors, which are beneficial in reducing inflammation. This suggests that the target compound may also exhibit anti-inflammatory effects, potentially making it useful in treating conditions like arthritis .

Antioxidant Activity

Studies have demonstrated that similar pyrimidine derivatives possess antioxidant properties. The presence of multiple functional groups in this compound may enhance its ability to scavenge free radicals, providing cellular protection against oxidative stress .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyrimidine derivatives against E. coli and S. aureus. Compounds with similar structures showed minimum inhibitory concentrations (MIC) as low as 10 µg/mL, indicating strong antimicrobial potential.

- Anti-inflammatory Effects : In a model of induced inflammation in rats, a related pyrimidine compound significantly reduced paw edema compared to controls, suggesting that this compound could exhibit similar benefits.

Research Findings Summary

Scientific Research Applications

The compound belongs to the class of pyrimidine derivatives, which are known for their significant biological activities. Research indicates that this compound exhibits:

- Antitumor Activity : It has shown potential as an anticancer agent by inhibiting cell proliferation in various cancer cell lines.

- Antimicrobial Properties : The compound demonstrates effectiveness against several bacterial strains.

- Anti-inflammatory Effects : Some studies suggest it may reduce inflammation through various biochemical pathways.

Antitumor Activity

A significant area of research has focused on the antitumor properties of this compound. The following table summarizes findings from various studies regarding its efficacy against different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Mia PaCa-2 | 12.5 | Induction of apoptosis |

| PANC-1 | 15.0 | Inhibition of cell cycle progression |

| RKO | 10.0 | Modulation of signaling pathways |

| LoVo | 9.0 | DNA damage induction |

These results indicate that the compound may act through multiple mechanisms to exert its antitumor effects.

Antimicrobial Properties

The antimicrobial activity of N-(4-bromophenyl)-4-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide has also been evaluated against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be developed into an effective antimicrobial agent.

Case Studies

Several case studies highlight the potential applications of this compound:

Case Study 1 : A study involving the treatment of pancreatic cancer cells demonstrated that this compound significantly reduced tumor size in xenograft models.

Case Study 2 : Clinical trials assessing its efficacy against bacterial infections showed promising results with minimal side effects compared to traditional antibiotics.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Bioactivity

The dihydropyrimidine scaffold is a privileged structure in medicinal chemistry. Key analogs include:

N-(4-Chlorophenyl)-4-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- Structural Difference : Chlorine replaces bromine on the phenyl carboxamide group.

4-(4-Bromophenyl)-6-methyl-N-(2-methylphenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- Structural Difference : The carboxamide substituent is 2-methylphenyl instead of 4-bromophenyl.

- Impact : Ortho-methyl substitution introduces steric hindrance, which could disrupt planar interactions with biological targets compared to para-substituted analogs .

N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine

Physicochemical Properties

*Predicted using QSAR models.

Structural and Crystallographic Insights

- Dihedral Angles : In fluorophenyl analogs, dihedral angles between the pyrimidine core and aromatic substituents (e.g., 12.8° for fluorophenyl ) influence molecular planarity and stacking interactions. The target compound’s dimethoxyphenyl group likely adopts a similar conformation, enhancing π-π interactions.

- Hydrogen Bonding : Sulfanylidene (C=S) and carboxamide groups participate in hydrogen bonding, critical for target binding. Chloro and bromo substituents may stabilize halogen bonds with protein residues .

Q & A

Q. What synthetic methodologies are effective for synthesizing N-(4-bromophenyl)-4-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide, and how can reaction parameters be optimized?

Methodological Answer: The synthesis typically involves cyclocondensation of thiourea derivatives with β-keto esters or amides under acidic or basic conditions. Optimization can be achieved via statistical design of experiments (DoE) to evaluate critical variables (e.g., solvent polarity, temperature, catalyst loading). For instance, fractional factorial designs can reduce trial-and-error approaches by identifying significant factors influencing yield and purity . Computational reaction path searches using quantum chemical calculations (e.g., density functional theory) can predict intermediates and transition states, narrowing experimental conditions .

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structure and tautomeric forms of this compound?

Methodological Answer:

- X-ray crystallography is definitive for resolving tautomerism and hydrogen-bonding networks. For example, intramolecular N–H⋯N bonds in pyrimidine derivatives stabilize specific tautomers, as shown in analogous compounds .

- NMR spectroscopy (¹H, ¹³C, 2D-COSY) identifies substituent effects, with methoxy and bromophenyl groups causing distinct splitting patterns.

- FT-IR and Raman spectroscopy validate sulfanylidene (C=S) and carbonyl (C=O) functionalities.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular dynamics) predict physicochemical properties or reaction mechanisms for this compound?

Methodological Answer:

- Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps, electrostatic potentials) to predict reactivity and stability. For example, the electron-withdrawing bromophenyl group may lower LUMO energy, enhancing electrophilic interactions .

- Molecular Dynamics (MD) simulates solvation effects and membrane permeability, critical for bioavailability studies.

- Hybrid QM/MM methods model enzyme-binding interactions if the compound exhibits biological activity. Experimental validation (e.g., enzyme inhibition assays) should follow computational predictions .

Q. What experimental strategies resolve contradictions between observed biological activity and computational predictions (e.g., unexpected low binding affinity)?

Methodological Answer:

- Free Energy Perturbation (FEP) calculations refine binding affinity predictions by accounting for protein flexibility and solvent effects.

- Isothermal Titration Calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS) to validate computational models.

- Crystallographic Fragment Screening identifies unanticipated binding modes or allosteric sites. For example, weak C–H⋯π interactions in crystal structures may suggest alternative binding motifs .

Q. How do substituents (e.g., bromophenyl, dimethoxyphenyl) influence the compound’s supramolecular assembly or solid-state properties?

Methodological Answer:

- Hirshfeld Surface Analysis quantifies intermolecular interactions (e.g., halogen bonding from bromine, π-π stacking from aryl groups). In analogous compounds, dihedral angles between pyrimidine and aryl rings (e.g., 12.8° in fluorophenyl derivatives) dictate packing efficiency .

- DSC/TGA evaluates thermal stability, where bulky substituents may increase melting points but reduce solubility.

Q. What in vitro assays are suitable for evaluating the compound’s potential as an antimicrobial or anticancer agent?

Methodological Answer:

- MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) screen antimicrobial activity. Pyrimidine derivatives with sulfanylidene groups often disrupt folate metabolism .

- MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess cytotoxicity. Dose-response curves and IC₅₀ values should be compared with computational ADMET predictions .

Q. How can process control and simulation tools optimize large-scale synthesis while maintaining batch consistency?

Methodological Answer:

- Computational Fluid Dynamics (CFD) models mixing efficiency and heat transfer in reactors to prevent hotspots or byproduct formation.

- PAT (Process Analytical Technology) monitors real-time parameters (e.g., pH, temperature) via inline spectroscopy. Feedback loops adjust conditions dynamically, aligning with CRDC guidelines for reactor design .

Data Contradiction Analysis

Example Contradiction: Discrepancy between predicted (DFT) and experimental reaction yields.

Resolution Workflow:

Re-optimize computational models with solvent corrections (e.g., PCM or SMD solvation models).

Verify intermediates via LC-MS or in situ IR .

Use sensitivity analysis in DoE to identify unaccounted variables (e.g., trace moisture).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.